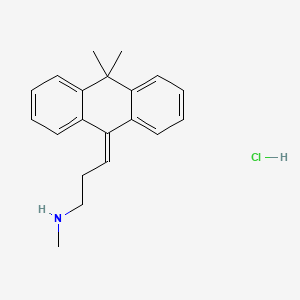
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride is a chemical compound with a complex structure that includes an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride typically involves multiple steps. One common method includes the reaction of 10,10-dimethyl-9,10-dihydroanthracene with 3-methylaminopropylidene under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol and catalysts like trimethylchlorosilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying cellular processes.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Nortriptyline Hydrochloride: Shares a similar core structure but differs in functional groups and applications.
Dibenzepin Hydrochloride: Another compound with a related structure, used primarily in medicinal chemistry.
4-(2-Dimethylaminoethylidene)-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene: A structurally similar compound with different applications.
Uniqueness
What sets 3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
10563-71-0 |
|---|---|
Fórmula molecular |
C20H24ClN |
Peso molecular |
313.9 g/mol |
Nombre IUPAC |
3-(10,10-dimethylanthracen-9-ylidene)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H23N.ClH/c1-20(2)18-12-6-4-9-16(18)15(11-8-14-21-3)17-10-5-7-13-19(17)20;/h4-7,9-13,21H,8,14H2,1-3H3;1H |
Clave InChI |
VLTOCQFUFACJGC-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C.Cl |
SMILES canónico |
CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
10563-71-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Litracen HCl; Litracen hydrochloride; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















